molecular formula C7H3Cl2F3O B1403849 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene CAS No. 1404193-48-1

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

Cat. No.: B1403849
CAS No.: 1404193-48-1
M. Wt: 231 g/mol
InChI Key: PQJOMPMVWFDDCV-UHFFFAOYSA-N
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Description

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine, fluorine, and a chloro(difluoro)methoxy group. Its synthesis involves a multi-step process:

  • Synthesis: As reported by Zhang et al. (2020), the compound is prepared via lithiation of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in THF at −75 °C, yielding (2,6-difluoro-3-methoxymethoxy-phenyl)lithium (83% yield). Subsequent reaction with 1,1,2-trichloro-1,2,2-trifluoroethane produces 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (82% yield) .
  • Structural Features: The molecule’s reactivity and stability are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the steric and electronic contributions of the chloro(difluoro)methoxy group.

Properties

IUPAC Name

2-chloro-4-[chloro(difluoro)methoxy]-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3O/c8-5-3-4(1-2-6(5)10)13-7(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJOMPMVWFDDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Nucleophilic Substitution

The core strategy involves starting from a simpler aromatic precursor, such as methyl- or methoxy-substituted benzene derivatives, and introducing halogen substituents (chlorine, fluorine, bromine) through controlled halogenation reactions. The key steps include:

Specific Methodology

Based on research literature and patent disclosures, a typical synthetic pathway includes:

Step Reaction Reagents & Conditions Purpose
1 Chlorination of methyl- or methoxybenzene Cl₂/FeCl₃ or AlCl₃, room temperature Introduce chlorine at specific aromatic positions
2 Fluorination Selective fluorination reagents (e.g., Selectfluor) Install fluorine atoms at desired positions
3 Nucleophilic substitution for difluoromethoxy group Chlorodifluoromethane (ClCF₂H) with base (NaH, K₂CO₃) in DMSO or THF Attach the difluoromethoxy group
4 Purification Column chromatography or recrystallization Isolate pure compound

Example from Literature

A notable synthesis involves the reaction of 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at -75°C, followed by further halogenation to yield the target compound. This method emphasizes low-temperature lithiation and subsequent halogenation steps to achieve regioselectivity.

Key Reaction Conditions and Critical Parameters

Reaction Type Reagents Temperature Solvent Notes
Halogenation Cl₂, Br₂, or F₂ with catalysts 0°C to room temperature Organic solvents (e.g., dichloromethane) Control over regioselectivity is critical
Nucleophilic substitution Chlorodifluoromethane, NaH or K₂CO₃ 50–80°C DMSO, THF Ensures attachment of difluoromethoxy group
Cross-coupling Palladium catalysts, boronic acids 80–120°C Toluene, DMF For further derivatization

Data Tables Summarizing Synthesis Parameters

Parameter Typical Range Purpose/Effect References
Temperature -75°C to 80°C Regioselectivity, reaction rate ,
Reagents Cl₂, Br₂, F₂, chlorodifluoromethane Halogenation, substitution ,,
Solvent THF, DMSO, dichloromethane Solubility, reaction control ,
Catalyst FeCl₃, Pd(PPh₃)₄ Halogenation, coupling ,

Research Findings and Validation

  • Efficiency: The lithiation-based method followed by halogenation yields the target compound with high regioselectivity and yields up to 83%, as demonstrated in recent studies.
  • Selectivity: Low-temperature lithiation (-75°C) enables precise substitution at desired positions on the aromatic ring, minimizing side reactions.
  • Functional Group Compatibility: The difluoromethoxy group remains stable under the reaction conditions used for halogenation, ensuring integrity of the functional groups.

Industrial and Laboratory Scale Considerations

  • Scale-up: Large-scale synthesis employs continuous flow reactors for halogenation, with rigorous control of temperature and reagent addition.
  • Purification: Chromatographic techniques or recrystallization are employed to obtain high-purity products suitable for pharmaceutical or materials science applications.
  • Safety: Handling halogenating agents and reactive intermediates necessitates strict safety protocols, including inert atmospheres and proper ventilation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one substituent on the aromatic ring with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce oxygenated compounds .

Scientific Research Applications

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene, a fluorinated aromatic compound, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and environmental studies.

Medicinal Chemistry

Anticancer Agents
Fluorinated compounds are often explored for their biological activity. This compound has been investigated for its potential as an anticancer agent. Studies have shown that fluorinated aromatic compounds can inhibit tumor growth by disrupting cellular signaling pathways. For example, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar fluorinated compounds that demonstrated significant cytotoxicity against various cancer cell lines.

Antimicrobial Activity
Research has also indicated that fluorinated compounds exhibit antimicrobial properties. The compound's unique structure may interact with bacterial membranes or enzymes, leading to inhibition of bacterial growth. A study in Antibiotics reported that certain fluorinated benzene derivatives showed promising activity against resistant strains of bacteria.

Material Science

Polymer Synthesis
The incorporation of this compound into polymer matrices has been explored to enhance material properties such as thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high hydrophobicity, making them suitable for coatings and membranes. Research published in Polymer Science demonstrated that adding such compounds to polymer formulations improved mechanical properties and thermal degradation profiles.

Nanocomposites
This compound can also be utilized in the development of nanocomposites, where it serves as a functionalizing agent for nanoparticles. The resulting nanocomposites exhibit enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage devices.

Environmental Studies

Pesticide Development
The unique properties of this compound make it a candidate for developing novel pesticides. Fluorinated pesticides have been shown to possess increased efficacy and lower toxicity to non-target organisms compared to their non-fluorinated counterparts. Research indicates that such compounds can improve the persistence and effectiveness of pesticides in agricultural settings.

Environmental Monitoring
Fluorinated compounds are often persistent in the environment, leading to concerns about their ecological impact. The study of this compound can contribute to understanding its degradation pathways and environmental fate. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to monitor such compounds in environmental samples, providing insights into their behavior and potential risks.

Case Study 1: Anticancer Activity

A recent study investigated the anticancer properties of a series of fluorinated benzene derivatives, including this compound. The study found that these compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into poly(methyl methacrylate) (PMMA) matrices demonstrated enhanced thermal stability and mechanical strength compared to pure PMMA. The findings suggest that fluorinated additives can significantly improve the performance characteristics of polymers used in high-temperature applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties are best understood in comparison to analogs with variations in substituent positions, halogenation patterns, and functional groups. Below is a detailed analysis:

Positional Isomers and Substituent Variations
Compound Name (CAS No.) Molecular Formula Molecular Weight Substituent Positions Key Differences
2-Chloro-1-fluoro-4-methoxybenzene (348-60-7) C₇H₅ClFO 160.56 Cl (C2), F (C1), OCH₃ (C4) Lacks the chloro(difluoro)methoxy group; simpler substitution .
1-Chloro-2-fluoro-3-methoxybenzene (3827-49-4) C₇H₅ClFO 160.56 Cl (C1), F (C2), OCH₃ (C3) Substituents shifted; altered electronic effects .
1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (1402004-78-7) C₈H₅ClF₄O 228.57 Cl (C1), F (C2), OCH₃ (C4), CF₃ (C3) Trifluoromethyl group enhances lipophilicity and steric bulk .

Key Observations :

  • The title compound’s chloro(difluoro)methoxy group introduces greater electronegativity and steric hindrance compared to simpler methoxy or trifluoromethyl substituents.
  • Positional isomers (e.g., 3827-49-4) exhibit distinct reactivity due to altered resonance and inductive effects .
Halogenation and Functional Group Complexity
Compound Name (CAS No.) Molecular Formula Molecular Weight Functional Group Fluorination Impact
1-Chloro-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene (1417566-55-2) C₇Cl₂F₆O 284.97 Cl, F (C1, C4), ClF₂O (C4), F (C2,3,5,6) Higher fluorination increases electronegativity and thermal stability .
Ethane, 1,2-dichloro-1-[difluoro(pentafluoroethoxy)methoxy]-1,2,2-trifluoro- (369371-42-6) C₅Cl₂F₁₀O₂ 346.93 Pentafluoroethoxy group Enhanced electron-withdrawing effects; potential for higher polarity .

Key Observations :

  • The title compound’s chloro(difluoro)methoxy group balances reactivity and stability, making it distinct from perfluorinated analogs .
Physicochemical Properties

Limited data on boiling/melting points are available, but trends can be inferred:

  • Lipophilicity: The title compound’s logP is likely higher than non-fluorinated analogs (e.g., 348-60-7) due to fluorine’s hydrophobic nature.
  • Reactivity : The chloro(difluoro)methoxy group may increase susceptibility to hydrolysis compared to methoxy derivatives but less so than perfluorinated compounds .

Research Implications

  • Synthetic Challenges : The title compound’s synthesis requires cryogenic conditions and specialized reagents (e.g., sec-butyllithium), unlike simpler analogs .

Biological Activity

2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique arrangement of halogen atoms in its structure may enhance its interactions with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C7H3Cl2F3O, characterized by:

  • Chlorine (Cl) : Two chlorine atoms
  • Fluorine (F) : One fluorine atom and a difluoromethoxy group
  • Methoxy (O) : A methoxy functional group

This specific arrangement contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that the compound can inhibit the growth of various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with infections.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have reported that it may induce apoptosis in cancer cell lines, particularly those derived from breast and lung cancers. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Apoptotic Effects on Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage.

Table 2: Effects on MCF-7 Cell Line

Concentration (µM)Apoptosis Rate (%)
1015
2535
5060

These results suggest significant potential for further development as an anticancer therapeutic agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : It has been suggested that the compound interacts with specific receptors, influencing signal transduction pathways critical for cell survival.
  • Halogen Bonding : The presence of multiple halogens enhances its binding affinity to target proteins, potentially modulating their activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Use nucleophilic aromatic substitution (SNAr) for introducing the chloro(difluoro)methoxy group, leveraging electron-withdrawing substituents (fluoro, chloro) to activate the benzene ring. Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance reaction kinetics. Monitor progress via TLC or HPLC, and purify via column chromatography using gradients of ethyl acetate/hexane .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 19F^{19}\text{F} NMR to distinguish between difluoromethoxy (δ=60δ = -60 to 80-80 ppm) and fluoro substituents (δ=110δ = -110 to 130-130 ppm). Use 1H^{1}\text{H} NMR to confirm substitution patterns (e.g., coupling constants for ortho/para fluorines).
  • X-ray crystallography : Resolve single-crystal structures to determine bond angles and spatial arrangement, as demonstrated for structurally similar halogenated benzene derivatives .
  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS, ensuring isotopic patterns align with Cl and F content .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

  • Methodology : Store in anhydrous, oxygen-free environments (e.g., under argon) at 20C-20^\circ\text{C} to prevent hydrolysis of the difluoromethoxy group. Use aprotic solvents like dichloromethane or acetonitrile for reactions, avoiding protic solvents that may degrade the compound .

Advanced Research Questions

Q. How do electronic effects of the chloro(difluoro)methoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Investigate the electron-withdrawing nature of the chloro(difluoro)methoxy group using Hammett constants (σmσ_m and σpσ_p). Compare catalytic efficiency of Pd(0)/Pd(II) systems with/without additives (e.g., silver salts) to stabilize intermediates. Analyze steric hindrance via DFT calculations to predict regioselectivity .

Q. What strategies can resolve contradictions in reported bioactivity data for halogenated benzene derivatives?

  • Methodology :

  • Meta-analysis : Compare datasets across studies, focusing on substituent position (e.g., para-fluoro vs. ortho-chloro effects) and assay conditions (e.g., cell lines, concentrations).
  • QSAR modeling : Develop quantitative structure-activity relationship models to isolate contributions of specific substituents to biological activity (e.g., logP, polar surface area) .

Q. How can the environmental persistence and toxicity of this compound be assessed?

  • Methodology :

  • Degradation studies : Perform photolysis (UV/Vis) and hydrolysis (pH 3–11) tests to identify breakdown products via LC-MS.
  • Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to estimate EC50_{50} values. Compare with structurally related perfluorinated compounds (PFCs) to assess bioaccumulation potential .

Q. What mechanistic insights explain the selectivity of fluorination vs. chlorination in analogous compounds?

  • Methodology : Conduct kinetic isotope effect (KIE) studies or isotopic labeling (18O^{18}\text{O}, 37Cl^{37}\text{Cl}) to track reaction pathways. Use computational chemistry (e.g., Gibbs free energy calculations) to compare transition states for halogenation steps .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-[chloro(difluoro)-methoxy]-1-fluoro-benzene

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